(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione
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Overview
Description
6beta-Hydroxy 21-Acetyloxy Budesonide is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of budesonide, which is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy 21-Acetyloxy Budesonide involves multiple steps, starting from the parent compound budesonide. The key steps include hydroxylation at the 6-beta position and acetylation at the 21-hydroxy position. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired modifications .
Industrial Production Methods
Industrial production of 6beta-Hydroxy 21-Acetyloxy Budesonide often employs continuous flow processes to enhance efficiency and yield. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to produce the compound at a larger scale .
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy 21-Acetyloxy Budesonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
6beta-Hydroxy 21-Acetyloxy Budesonide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6beta-Hydroxy 21-Acetyloxy Budesonide involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased migration of leukocytes to sites of inflammation . The compound exerts its effects through multiple molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6beta-Hydroxy 21-Acetyloxy Budesonide include:
Budesonide: The parent compound, used widely in the treatment of inflammatory conditions.
6beta-Hydroxy Budesonide: A metabolite of budesonide with similar anti-inflammatory properties.
21-Acetyloxy Budesonide: Another derivative with modifications at the 21-hydroxy position.
Uniqueness
6beta-Hydroxy 21-Acetyloxy Budesonide is unique due to its specific modifications at the 6-beta and 21-hydroxy positions, which enhance its anti-inflammatory and immunosuppressive properties. These modifications also contribute to its stability and efficacy in various therapeutic applications .
Properties
Molecular Formula |
C27H36O8 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19+,20-,22+,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
PROKXHPTCWWSAS-PSJBNXOOSA-N |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Origin of Product |
United States |
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